molecular formula C22H21ClN2O4S B12447396 N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No.: B12447396
M. Wt: 444.9 g/mol
InChI Key: MKJBBPJGUOMKPU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a complex organic compound characterized by the presence of chlorophenyl, methylsulfonyl, and phenoxyphenyl groups attached to an alaninamide backbone

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-18-10-8-17(23)9-11-18)25(30(2,27)28)19-12-14-21(15-13-19)29-20-6-4-3-5-7-20/h3-16H,1-2H3,(H,24,26)

InChI Key

MKJBBPJGUOMKPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenylamine with methylsulfonyl chloride to form N-(4-chlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(methylsulfonyl)benzamide
  • N-(4-phenoxyphenyl)-N-(methylsulfonyl)benzamide
  • N-(4-chlorophenyl)-N-(4-phenoxyphenyl)alaninamide

Uniqueness

N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and phenoxyphenyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

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